molecular formula C12H26Si B14481637 1-Triethylsilyl-2,3-dimethyl-2-butene CAS No. 64545-12-6

1-Triethylsilyl-2,3-dimethyl-2-butene

Cat. No.: B14481637
CAS No.: 64545-12-6
M. Wt: 198.42 g/mol
InChI Key: JHUQRXBWTSGZSP-UHFFFAOYSA-N
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Description

1-Triethylsilyl-2,3-dimethyl-2-butene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a triethylsilyl group attached to a 2,3-dimethyl-2-butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Triethylsilyl-2,3-dimethyl-2-butene can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-2-butene with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Triethylsilyl-2,3-dimethyl-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ozone (O₃), hydrogen peroxide (H₂O₂)

    Reduction: Hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as halides or alkoxides

Major Products Formed

    Oxidation: Epoxides, alcohols

    Reduction: Saturated alkanes

    Substitution: Compounds with different functional groups replacing the triethylsilyl group

Mechanism of Action

The mechanism of action of 1-Triethylsilyl-2,3-dimethyl-2-butene involves its reactivity towards various chemical reagents. The presence of the triethylsilyl group influences the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of epoxides or alcohols through oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Triethylsilyl-2,3-dimethyl-2-butene is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic applications, offering advantages in terms of selectivity and functional group compatibility .

Properties

CAS No.

64545-12-6

Molecular Formula

C12H26Si

Molecular Weight

198.42 g/mol

IUPAC Name

2,3-dimethylbut-2-enyl(triethyl)silane

InChI

InChI=1S/C12H26Si/c1-7-13(8-2,9-3)10-12(6)11(4)5/h7-10H2,1-6H3

InChI Key

JHUQRXBWTSGZSP-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CC(=C(C)C)C

Origin of Product

United States

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